tert-Butyl 2,5-dibromopyridin-3-yl carbonate
Description
Properties
IUPAC Name |
tert-butyl (2,5-dibromopyridin-3-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLDYYOQPLJWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673931 | |
| Record name | tert-Butyl 2,5-dibromopyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-26-4 | |
| Record name | Carbonic acid, 2,5-dibromo-3-pyridinyl 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2,5-dibromopyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
The key intermediate is 2,5-dibromopyridin-3-ol or a related pyridine derivative bearing bromines at positions 2 and 5. This intermediate can be prepared by selective bromination of pyridine or by lithiation followed by bromination.
- Regioselective bromination or lithiation of pyridine derivatives is achieved using strong bases such as n-butyllithium at low temperatures (-78 °C), followed by quenching with bromine sources.
Formation of tert-Butyl Carbonate Ester
The introduction of the tert-butyl carbonate group is commonly performed by reacting the hydroxy-substituted pyridine intermediate with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Representative Synthetic Procedure
Reaction Optimization and Purification
- Temperature control is critical during lithiation and carbonate formation to avoid side reactions.
- Solvent choice influences yield and purity; dry, aprotic solvents such as toluene or dichloromethane are preferred.
- Purification is commonly performed by recrystallization from ethanol/water mixtures or flash chromatography to achieve high purity.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The regioselective lithiation method provides a reliable route to functionalize the pyridine ring specifically at the 3-position despite the presence of bromines at 2 and 5 positions.
- The tert-butyl carbonate group introduction proceeds efficiently under mild conditions, yielding a stable carbonate ester suitable for further synthetic transformations.
- Purification via recrystallization from ethanol/water mixtures yields a high purity product, confirmed by NMR and mass spectrometry analysis (Molecular Weight: 353.01 g/mol).
Chemical Reactions Analysis
tert-Butyl 2,5-dibromopyridin-3-yl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The carbonate ester can be hydrolyzed to yield 2,5-dibromopyridin-3-ol and tert-butanol in the presence of water and a base.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions depending on the reagents used.
Common reagents and conditions for these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include substituted pyridines and alcohols .
Scientific Research Applications
Synthesis of Pharmaceuticals
Tert-butyl 2,5-dibromopyridin-3-yl carbonate is utilized in the synthesis of various pharmaceutical compounds. Its ability to act as a protective group allows for selective functionalization of other reactive sites in complex molecules. For instance:
- Case Study : In the synthesis of specific kinase inhibitors, this compound has been employed to protect amine functionalities, facilitating subsequent reactions under mild conditions.
Agricultural Chemistry
This compound also finds applications in developing agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides.
- Data Table: Agrochemical Applications
| Compound Name | Application Type | Role of this compound |
|---|---|---|
| Herbicide A | Selective herbicide | Intermediate in synthesis |
| Insecticide B | Broad-spectrum insecticide | Protecting amine groups during synthesis |
Material Science
In material science, this compound serves as a building block for the development of polymers and nanomaterials. Its unique structure allows for the creation of functionalized surfaces and coatings.
- Case Study : Researchers have developed polymeric materials that incorporate this compound to enhance thermal stability and chemical resistance.
Mechanistic Insights
The reactivity of this compound stems from its electrophilic nature due to the presence of bromine atoms. This property enables it to participate in nucleophilic substitution reactions efficiently.
Mechanism of Action
The mechanism of action of tert-Butyl 2,5-dibromopyridin-3-yl carbonate involves its ability to act as an electrophile in substitution reactions. The bromine atoms on the pyridine ring are electron-withdrawing, making the carbon atoms more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent and Functional Group Variations
The following table compares This compound with structurally related pyridine derivatives from commercial catalogs:
Bromine vs. Fluorine/Iodine Substituents :
- Bromine (HB431): Enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) or cross-coupling (e.g., Suzuki, Stille). The dual bromination in HB431 increases steric bulk compared to mono-bromo derivatives like HB011 .
- Fluorine (HB614, HB615) : Reduces basicity of the pyridine ring and improves metabolic stability in pharmaceuticals. Fluorinated derivatives are preferred in PET imaging due to ¹⁸F isotope compatibility .
- Iodine (HB615) : Facilitates radical reactions and serves as a heavy atom for crystallography. Higher molecular weight (436.38) compared to HB431 .
Carbonate vs. Carbamate Functional Groups :
- Carbonate (HB431) : More labile under basic or nucleophilic conditions compared to carbamates. Enables controlled deprotection for hydroxyl group generation .
- Carbamate (HB011, HB614): Stable under acidic conditions but cleavable via hydrogenolysis or hydrolysis. Used in peptide synthesis and prodrug strategies .
Silyl-Protected Moieties (HB615) :
Price and Commercial Availability
All compounds listed above are priced at $400 for 1 g, reflecting similar complexity in synthesis (e.g., halogenation, protection/deprotection steps). However, HB431 and HB615 have higher molecular weights due to bromine/iodine and silicon substituents, respectively, which may influence cost per mole .
Research Findings and Practical Considerations
- Synthetic Utility : HB431’s dual bromine substitution allows sequential functionalization of the pyridine ring, making it a versatile intermediate in medicinal chemistry .
- Stability : The carbonate group in HB431 is sensitive to moisture, necessitating anhydrous storage. In contrast, carbamate derivatives (HB011, HB614) exhibit greater stability under ambient conditions .
- Spectroscopic Characterization : NMR and UV data (as in ) are critical for confirming the structure of brominated pyridines, as heavy atoms like bromine complicate spectral interpretation .
Biological Activity
Tert-butyl 2,5-dibromopyridin-3-yl carbonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods involving the bromination of pyridine derivatives followed by carbonate formation. The general synthetic pathway includes:
- Bromination : The starting material, 2,5-dibromopyridine, undergoes bromination using Br2 in the presence of a base.
- Carbonate Formation : The brominated product is then treated with tert-butyl chloroformate to yield the final carbonate derivative.
Inhibitory Effects on Kinases
Recent studies have highlighted the compound's inhibitory effects on various kinases, particularly calmodulin-dependent kinases (CaMKs) and spleen tyrosine kinase (SYK). These kinases are crucial in several signaling pathways related to cancer and autoimmune diseases.
Table 1: Inhibitory Activity of this compound on Kinases
| Compound | CaMK1D IC50 (μM) | SYK IC50 (μM) |
|---|---|---|
| This compound | 0.186 ± 0.027 | Not reported |
The data indicates that this compound exhibits moderate inhibitory activity against CaMK1D, which is relevant for developing treatments for insulin resistance and other metabolic disorders .
Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against HIV. Research indicates that derivatives of dibromopyridine compounds can interact with the HIV capsid protein, potentially disrupting viral replication .
Case Study: HIV Capsid Protein Inhibition
In a study focused on HIV treatment, this compound was part of a series of compounds designed to inhibit the multifunctional capsid protein of HIV. The results demonstrated promising antiviral activity in vitro, suggesting potential for further development as an antiviral agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyridine ring have shown significant impacts on potency and selectivity.
Key Findings from SAR Studies:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions enhances kinase selectivity.
- Carbonate Group Influence : The tert-butyl carbonate moiety contributes to increased lipophilicity, which may improve cellular uptake .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that compounds similar to this compound can effectively cross the blood-brain barrier (BBB), making them suitable candidates for central nervous system-targeting therapies. However, toxicity profiles need thorough evaluation to ensure safety in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
